molecular formula C14H18ClNO3 B4187277 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid

5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid

Cat. No. B4187277
M. Wt: 283.75 g/mol
InChI Key: LIXOSXSDRLOLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid, also known as CIPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of N-acyl amino acids, which are known to have a wide range of biological activities. CIPO has been shown to exhibit a number of interesting properties, including anti-inflammatory, analgesic, and neuroprotective effects. In

Mechanism of Action

The exact mechanism of action of 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid is not fully understood, but it is believed to involve the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down a class of fatty acid amides, including anandamide, which is an endogenous cannabinoid receptor agonist. By inhibiting FAAH, 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid increases the levels of anandamide in the body, leading to the observed anti-inflammatory, analgesic, and neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its effects on inflammation, pain, and neuroprotection, 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid has also been shown to have effects on other physiological processes. For example, 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid has been shown to reduce blood pressure in animal models of hypertension. 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid has also been shown to reduce the levels of certain cytokines, which are involved in the immune response. These effects suggest that 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid may have potential applications in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid has several advantages as a research tool. It is relatively easy to synthesize and is stable under a wide range of conditions. In addition, 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid has been shown to be effective in a variety of animal models, suggesting that it may have broad applications in scientific research. However, there are also some limitations to the use of 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid. For example, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results. In addition, the effects of 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid may vary depending on the specific animal model or experimental conditions used.

Future Directions

There are many potential future directions for research on 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid. One area of interest is its potential applications in the treatment of inflammatory diseases, such as arthritis and colitis. Another area of interest is its potential applications in the treatment of pain, particularly neuropathic pain. In addition, further research is needed to fully understand the mechanism of action of 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid and to identify any potential side effects or limitations to its use. Overall, 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid is a promising research tool with a wide range of potential applications in scientific research.

Scientific Research Applications

5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid has been studied extensively for its potential applications in scientific research. One area of interest is its anti-inflammatory activity. Studies have shown that 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid can reduce inflammation in animal models of arthritis and colitis. 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid has also been shown to have analgesic effects, reducing pain in animal models of neuropathic pain and inflammatory pain. In addition, 5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid has been shown to have neuroprotective effects, protecting neurons from damage in animal models of stroke and traumatic brain injury.

properties

IUPAC Name

5-(2-chloroanilino)-5-oxo-2-propan-2-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-9(2)10(14(18)19)7-8-13(17)16-12-6-4-3-5-11(12)15/h3-6,9-10H,7-8H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXOSXSDRLOLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)NC1=CC=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloroanilino)-5-oxo-2-propan-2-ylpentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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